molecular formula C7H8N2O2 B1587124 2,6-Dimethyl-4-nitropyridine CAS No. 4913-57-9

2,6-Dimethyl-4-nitropyridine

Cat. No. B1587124
CAS RN: 4913-57-9
M. Wt: 152.15 g/mol
InChI Key: OLERZURONBJUJK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitropyridine (2,6-DMNP) is an organic compound belonging to the class of nitropyridines. It is a colorless crystalline solid with a molecular formula of C7H7NO3 and a molecular weight of 151.14 g/mol. 2,6-DMNP is a versatile compound and has many applications in various fields such as in organic synthesis, in the development of new catalysts, as a reagent for the identification of various compounds, and in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,6-Dimethyl-4-nitropyridine: is utilized in the synthesis of various heterocyclic compounds. This process often involves the reaction of pyridine derivatives with reagents like N₂O₅ in an organic solvent to yield N-nitropyridinium ions. These ions can then undergo further chemical transformations to create a diverse range of heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals .

Vicarious Nucleophilic Substitution (VNS) Reactions

This compound serves as a substrate for VNS reactions, where it is substituted with ammonia or amines. The VNS method allows for the introduction of amino groups into the pyridine ring, resulting in high regioselectivity and yields. These reactions are significant for the development of new chemical entities with potential biological activity .

Organic Synthesis of Nitro-derivatives

In organic synthesis, 2,6-Dimethyl-4-nitropyridine is a precursor for the preparation of 2-substituted-5-nitro-pyridines. These nitro-derivatives have applications in creating dyes, pigments, and organic semiconductors due to their electronic properties .

Analytical Chemistry

The compound’s distinct chemical structure makes it valuable in analytical chemistry, where it can be used as a standard or reagent in chromatographic analysis and spectrometric detection. Its stability and reactivity provide reliable benchmarks for the identification and quantification of similar compounds .

Material Science

In material science, 2,6-Dimethyl-4-nitropyridine is explored for its potential in creating advanced materials. Its molecular structure could contribute to the development of novel polymers or coatings with enhanced thermal stability and chemical resistance .

Chemical Education

Due to its reactivity and the variety of reactions it can undergo, 2,6-Dimethyl-4-nitropyridine is also used in chemical education as a teaching tool to demonstrate different organic synthesis techniques and reaction mechanisms to students .

properties

IUPAC Name

2,6-dimethyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLERZURONBJUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401980
Record name 2,6-dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-nitropyridine

CAS RN

4913-57-9
Record name 2,6-dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-nitro substituted starting material is prepared by contacting 2,6-dimethylpyridine N-oxide with nitric acid and sulfuric acid thereby forming the 2,6-dimethyl-4-nitropyridine. The N-oxide is reduced to the pyridine compound with phosphorous trichloride and then oxidized to the 4-nitropyridine 2,6-dicarboxylic acid with potassium permanganate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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